benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that integrates a benzofuran moiety with an imidazole ring, linked via a thioether bridge to a bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with acetic anhydride under acidic conditions.
Synthesis of 4-Bromobenzyl Thioether: This involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate, which is then reduced to the corresponding thioether.
Imidazole Ring Formation: The imidazole ring is synthesized by reacting glyoxal with ammonium acetate and a suitable amine.
Coupling Reaction: Finally, the benzofuran moiety is coupled with the 4-bromobenzyl thioether and the imidazole ring under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether bridge, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution can be facilitated by bases such as potassium carbonate or sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential antimicrobial and anticancer properties. Studies have indicated that derivatives of benzofuran and imidazole exhibit significant biological activity, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with various molecular targets. The benzofuran moiety is known to intercalate with DNA, disrupting replication and transcription processes. The imidazole ring can inhibit enzymes by binding to their active sites, while the thioether bridge may enhance the compound’s ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Imidazole Derivatives: Compounds such as benzimidazole, which have a wide range of biological activities including anticancer and antimicrobial properties.
Uniqueness
Benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to its combined structural features, which confer a broad spectrum of biological activities. The presence of both benzofuran and imidazole moieties, linked by a thioether bridge, allows for diverse interactions with biological targets, making it a versatile compound for research and development.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
1-benzofuran-2-yl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S/c20-15-7-5-13(6-8-15)12-25-19-21-9-10-22(19)18(23)17-11-14-3-1-2-4-16(14)24-17/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDGRKTWCRHHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.